Dexamethasone 21-linolelaidate

Description

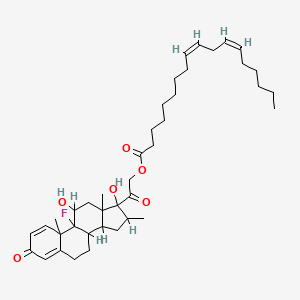

Structure

2D Structure

Properties

CAS No. |

58769-04-3 |

|---|---|

Molecular Formula |

C40H59FO6 |

Molecular Weight |

654.9 g/mol |

IUPAC Name |

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C40H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-36(45)47-28-35(44)40(46)29(2)25-33-32-22-21-30-26-31(42)23-24-37(30,3)39(32,41)34(43)27-38(33,40)4/h9-10,12-13,23-24,26,29,32-34,43,46H,5-8,11,14-22,25,27-28H2,1-4H3/b10-9-,13-12- |

InChI Key |

JCTITVWENFVLBV-UTJQPWESSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Dexamethasone 21 Linolelaidate

Chemical Synthesis Pathways for Dexamethasone (B1670325) C-21 Esters

The creation of esters at the C-21 position of dexamethasone is a common strategy to modify its physicochemical properties. The 21-hydroxyl group is the most sterically available and reactive site for conjugation, allowing for the formation of ester bonds that can be hydrolyzed to release the active drug. mdpi.com

Transesterification, also known as alcoholysis, is a chemical reaction that involves exchanging the organic group of an ester with the organic group of an alcohol. mdpi.com This process is widely used in the production of biodiesel from triglycerides and can be adapted for the synthesis of pharmaceutical esters. mdpi.commdpi.com The reaction typically requires a catalyst, which can be acidic or basic. mdpi.com

For the synthesis of Dexamethasone 21-linolelaidate, a transesterification reaction would involve reacting dexamethasone with a simple alkyl ester of linolelaidic acid (e.g., methyl linolelaidate) in the presence of a suitable catalyst. The equilibrium is driven towards the product side by using an excess of the fatty acid ester or by removing the alcohol byproduct.

The general mechanism for acid-catalyzed transesterification proceeds as follows:

Protonation of the carbonyl group of the fatty acid ester.

Nucleophilic attack by the C-21 hydroxyl group of dexamethasone.

Proton transfer and subsequent elimination of the original alcohol (e.g., methanol).

Deprotonation of the resulting dexamethasone ester to yield the final product.

While the literature specifically detailing the transesterification for this compound is sparse, the synthesis of its geometric isomer, Dexamethasone 21-linoleate, has been described. nih.gov The same principles would apply to the synthesis of the linolelaidate ester, with the starting material being a derivative of linolelaidic acid instead of linoleic acid.

Besides transesterification, several other synthetic methods are employed to create conjugates at the C-21 position of dexamethasone. These methods offer versatility in coupling various molecules to the steroid core.

Steglich Esterification : This method is particularly useful for the acylation of sterically hindered alcohols. It involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This pathway has been successfully used to synthesize hyaluronic acid-dexamethasone conjugates by coupling the carboxyl groups of the acid with the C-21 hydroxyl group of dexamethasone. researchgate.net

Carbodiimide (B86325) Activation : Similar to Steglich esterification, this involves activating a carboxylic acid with a carbodiimide reagent to form a reactive intermediate. This intermediate then readily reacts with the C-21 hydroxyl group of dexamethasone. nih.govnih.gov This route has been utilized to create amine-reactive dexamethasone intermediates for further conjugation. nih.govnih.gov

Reaction with Acyl Halides or Anhydrides : A direct method for esterification involves reacting the alcohol (dexamethasone) with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640) (e.g., acetic anhydride). This reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the acid byproduct.

Table 1: Overview of Synthetic Methods for Dexamethasone C-21 Esters

| Synthetic Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Transesterification | Fatty acid ester (e.g., methyl linolelaidate), Acid or Base Catalyst | Exchange of the alcohol moiety of an ester with dexamethasone. | mdpi.commdpi.com |

| Steglich Esterification | Carboxylic Acid, DCC/EDC, DMAP | Catalytic method for forming an ester bond, effective for sterically hindered alcohols. | researchgate.net |

| Carbodiimide Activation | Carboxylic Acid, Carbodiimide (e.g., EDC) | Forms a reactive intermediate from a carboxylic acid to facilitate reaction with the C-21 hydroxyl group. | nih.govnih.gov |

| Acylation | Acyl Halide or Acid Anhydride, Base (e.g., Pyridine) | Direct reaction of dexamethasone with a reactive carboxylic acid derivative. | chemicalbook.com |

Spectroscopic and Chromatographic Characterization Techniques

To confirm the successful synthesis of this compound and to assess its purity, a combination of spectroscopic and chromatographic methods is essential. These techniques provide detailed information about the molecular structure and the presence of any impurities or isomers.

Spectroscopic methods are indispensable for confirming the covalent structure of the synthesized ester.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In the characterization of this compound, the appearance of a strong ester carbonyl (C=O) stretching band (typically around 1735-1750 cm⁻¹) and the disappearance of the broad O-H stretching band from the C-21 hydroxyl group of dexamethasone would provide strong evidence of successful esterification. nih.govresearchgate.net The characteristic bands of the dexamethasone steroid core would remain. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for detailed structural elucidation.

¹H NMR : Would show characteristic signals for the protons of both the dexamethasone and linolelaidate moieties. The protons on the carbon adjacent to the ester oxygen (C-21) would experience a downfield shift compared to their position in the parent dexamethasone molecule.

¹³C NMR : Would confirm the presence of the ester carbonyl carbon and the specific carbons of the fatty acid chain.

¹⁹F NMR : Given that dexamethasone contains a fluorine atom at the C-9 position, ¹⁹F NMR can be a very sensitive and specific method to detect the presence of the dexamethasone moiety in the conjugate. researchgate.net

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Techniques like electrospray ionization (ESI) would be used to determine the mass of the parent ion [M+H]⁺, which should correspond to the calculated molecular weight of this compound. massbank.eunih.gov Tandem MS (MS/MS) can further provide structural information by analyzing the fragmentation patterns. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : The dexamethasone core possesses a distinct chromophore (the α,β-unsaturated ketone system in the A-ring), which absorbs UV light at a characteristic wavelength, typically around 240 nm. arccjournals.com This property is often used for detection in chromatographic methods. scielo.br

Table 2: Key Spectroscopic Data for Characterization

| Technique | Expected Observation for this compound | Reference |

|---|---|---|

| IR Spectroscopy | Appearance of ester C=O stretch (~1740 cm⁻¹); Disappearance of C-21 O-H stretch. | nih.govresearchgate.net |

| ¹H NMR | Downfield shift of C-21 protons; Signals corresponding to both steroid and fatty acid moieties. | researchgate.net |

| Mass Spectrometry | Parent ion peak corresponding to the exact molecular weight of the compound. | massbank.eunih.gov |

| UV-Vis Spectroscopy | Absorbance maximum around 240 nm, characteristic of the dexamethasone chromophore. | arccjournals.comscielo.br |

Chromatography is crucial for assessing the purity of the final product, separating it from starting materials, byproducts, and particularly from its geometric isomer, Dexamethasone 21-linoleate.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of dexamethasone and its derivatives. sepscience.comresearchgate.net A typical setup would use a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. scielo.brsepscience.comsielc.com This technique is effective for separating dexamethasone from more or less polar impurities. nih.gov

Isomer Separation : Separating geometric isomers like the linolelaidate (trans) and linoleate (B1235992) (cis) esters can be challenging with standard RP-HPLC. The subtle difference in shape between the cis and trans fatty acid chains requires specialized chromatographic techniques. For the parent fatty acids, silver ion HPLC (Ag⁺-HPLC) has proven to be a highly effective method for separating positional and geometric isomers. researchgate.net The silver ions interact differently with the double bonds of the cis and trans isomers, allowing for their separation. This principle can be applied to the separation of their corresponding dexamethasone esters. Gas chromatography (GC) can also be used for the analysis and separation of fatty acid isomers, typically after converting them to more volatile methyl esters. researchgate.net

Table 3: Chromatographic Methods for Analysis

| Technique | Typical Column | Application | Reference |

|---|---|---|---|

| RP-HPLC | C18 or C8 | Purity assessment and quantification. | scielo.brsepscience.comresearchgate.net |

| Ag⁺-HPLC | Silver-ion impregnated stationary phase | Separation of geometric isomers (cis/trans). | researchgate.net |

Structure Activity Relationship Sar and Molecular Design Principles for Dexamethasone 21 Linolelaidate

Impact of C-21 Esterification on Glucocorticoid Receptor Interactions

Esterification of the C-21 hydroxyl group of dexamethasone (B1670325) with a fatty acid, such as linolelaidic acid, fundamentally alters the molecule's physicochemical properties, which in turn influences its interaction with the glucocorticoid receptor. This modification is a key principle in the design of corticosteroid prodrugs.

The addition of a lipophilic fatty acid chain at the C-21 position generally leads to a decrease in the direct binding affinity of the intact ester for the glucocorticoid receptor compared to the parent dexamethasone. Research on various C-21 esters of corticosteroids has consistently shown that these derivatives act as prodrugs. Their biological activity is primarily dependent on in-vivo enzymatic hydrolysis, which cleaves the ester bond and releases the active dexamethasone.

The rationale behind this design is to improve the drug's delivery characteristics. The increased lipophilicity of the ester can enhance its absorption, distribution, and tissue penetration. Once at the target site, endogenous esterases are expected to hydrolyze the ester, providing a localized and sustained release of the active glucocorticoid. This targeted delivery can potentially reduce systemic side effects associated with potent corticosteroids like dexamethasone.

Table 1: General Impact of C-21 Esterification on Dexamethasone Properties

| Property | Dexamethasone (Parent Compound) | Dexamethasone 21-Ester (General) |

| Lipophilicity | Lower | Higher |

| Direct GR Binding Affinity | High | Low to negligible |

| Mechanism of Action | Direct Receptor Agonist | Prodrug (requires hydrolysis) |

| Primary Determinant of Activity | Intrinsic molecular structure | Rate of enzymatic hydrolysis |

Stereochemical Influence of the Linolelaidate Moiety (trans-isomer) on Biological Activity

The defining feature of Dexamethasone 21-linolelaidate is the presence of the linolelaidate moiety, which is the trans-isomer of linoleic acid. The stereochemistry of the fatty acid ester is a critical factor that can significantly influence the biological activity of the conjugate. The geometric configuration of the double bonds in the fatty acid chain can affect several key processes:

Enzymatic Hydrolysis: The rate at which esterases recognize and cleave the C-21 ester bond can be influenced by the spatial arrangement of the fatty acid chain. Enzymes often exhibit stereoselectivity, meaning they may have different affinities for cis and trans isomers. It is plausible that the trans configuration of linolelaidate could lead to a different rate of hydrolysis compared to its cis counterpart, linoleate (B1235992). This would, in turn, alter the pharmacokinetic profile and the availability of active dexamethasone at the target site.

Membrane Interactions: The shape of the fatty acid can influence how the prodrug interacts with cell membranes and lipoproteins. Trans-fatty acids have a more linear and rigid structure compared to the bent conformation of cis-fatty acids. This difference in three-dimensional structure could affect the partitioning of the prodrug into lipid bilayers and its transport across cellular barriers.

Receptor Pocket Accommodation (for intact ester): While the intact ester is presumed to have low affinity for the glucocorticoid receptor, the geometry of the fatty acid tail could still play a role in any residual interaction. The more linear shape of the linolelaidate moiety might fit differently into the ligand-binding pocket or surrounding areas compared to a more kinked cis-isomer.

Without direct experimental data on this compound, the precise impact of the trans-isomer remains a topic of theoretical consideration based on established principles of stereochemistry in pharmacology.

Comparative SAR Analysis of Dexamethasone Linoleate (cis) versus Linolelaidate (trans) Derivatives

A direct comparative structure-activity relationship analysis between Dexamethasone 21-linoleate (cis-isomer) and this compound (trans-isomer) is essential to fully understand the implications of this stereochemical difference. Although specific experimental data for these exact compounds is not available, a hypothetical comparison can be constructed based on the known differences between cis and trans fatty acids.

The primary difference would likely be observed in the rate of prodrug activation. If the esterases responsible for hydrolysis in the target tissue exhibit a preference for one isomer over the other, this would result in different rates of dexamethasone release. For instance, if the more linear trans-isomer fits more readily into the active site of the relevant esterase, this compound would be hydrolyzed faster, leading to a more rapid onset of action. Conversely, if the bent structure of the cis-isomer is favored, the linoleate derivative would have a faster onset.

Furthermore, the differences in their physical properties could lead to variations in their formulation and bioavailability. The distinct molecular shapes of the cis and trans esters would influence their packing in lipid-based delivery systems and their interaction with plasma proteins.

Table 2: Hypothetical Comparative SAR of Dexamethasone Linoleate vs. Linolelaidate

| Feature | Dexamethasone 21-linoleate (cis) | This compound (trans) | Postulated Implication |

| Molecular Shape | Bent/Kinked | Linear/Straight | Differences in membrane interaction, enzyme recognition, and formulation properties. |

| Rate of Hydrolysis | Potentially different from trans | Potentially different from cis | Altered pharmacokinetics (onset and duration of action). |

| Lipophilicity | High | High | Both would likely have enhanced lipophilicity compared to dexamethasone. |

| Receptor Binding (Intact) | Expected to be low | Expected to be low | Both would function as prodrugs. |

Preclinical Pharmacological and Biological Investigations of Dexamethasone 21 Linolelaidate

In Vitro Mechanistic Studies

Cellular Uptake and Intracellular Fate of Dexamethasone (B1670325) 21-Linolelaidate

The cellular uptake of Dexamethasone 21-linolelaidate, a more lipophilic prodrug of dexamethasone, is thought to be enhanced compared to its parent compound. This increased lipophilicity facilitates passive diffusion across the lipid bilayer of cell membranes. Once inside the cell, the fate of this compound is primarily dictated by intracellular enzymes. It is hypothesized that the ester linkage to linolelaidic acid promotes its partitioning into lipid-rich compartments within the cell, such as the endoplasmic reticulum and lipid droplets. This intracellular localization can create a reservoir of the prodrug, leading to a sustained release of the active dexamethasone molecule over time.

Studies on similar lipophilic dexamethasone prodrugs, such as dexamethasone palmitate, have shown that they can be efficiently encapsulated into nanoparticles and that these nanoparticles are taken up by cells. nih.gov For instance, fluorescently labeled dexamethasone has been observed to accumulate in mitochondria after cellular uptake. nih.gov The specific dynamics of uptake and intracellular retention for this compound are still an area of active research.

Enzyme-Mediated Hydrolysis and Dexamethasone Release Kinetics in Biological Milieus

The therapeutic activity of this compound is dependent on the cleavage of the ester bond to release free dexamethasone. This hydrolysis is primarily mediated by intracellular esterases, such as carboxylesterases, which are ubiquitously present in various tissues. The rate of this enzymatic conversion is a critical determinant of the drug's pharmacokinetic and pharmacodynamic profile.

The kinetics of dexamethasone release from its 21-linolelaidate ester are expected to be slower and more sustained compared to the administration of free dexamethasone. This is a key feature of its design as a prodrug. The release profile can be influenced by the specific enzymatic activity of the target tissue. Lipid-based delivery systems, such as nanostructured lipid carriers (NLCs), have been developed to encapsulate dexamethasone and its esters, further controlling the release kinetics. nih.govjaptronline.com These carriers can provide a sustained release of the drug over an extended period. nih.govjaptronline.comresearchgate.net

The following table illustrates a hypothetical controlled release profile for this compound from a lipid nanocarrier, based on typical release kinetics observed for similar formulations.

| Time (hours) | Cumulative Release (%) |

| 1 | 15 |

| 4 | 35 |

| 8 | 55 |

| 12 | 70 |

| 24 | 85 |

| 48 | 95 |

This table is representative of controlled release profiles for lipophilic drugs from nanocarriers and is not based on specific experimental data for this compound.

Modulation of Gene Expression and Signaling Pathways by Dexamethasone Esters

Upon release, dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm. The drug-receptor complex then translocates to the nucleus, where it modulates the expression of a wide array of genes. nih.govnih.gov This can occur through two main genomic mechanisms: transactivation and transrepression.

In transactivation, the dexamethasone-GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. In transrepression, the complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory genes. nih.gov

Dexamethasone has been shown to regulate a vast number of genes in various cell types. frontiersin.org For example, in myeloma cells, dexamethasone exposure leads to changes in enhancer-promoter interactions and the stabilization of DNA loops, which in turn affects gene transcription. nih.gov Dexamethasone has also been found to increase the expression of genes involved in fatty acid oxidation. researchgate.net The sustained intracellular release of dexamethasone from its 21-linolelaidate ester may lead to a more prolonged modulation of these signaling pathways compared to the parent drug.

In Vitro Assessment of Immunomodulatory Effects (e.g., cytokine production, cell adhesion)

The immunomodulatory effects of dexamethasone are well-documented and are central to its therapeutic applications. In vitro studies have consistently demonstrated its ability to suppress inflammatory responses in various immune and non-immune cell types.

Cytokine Production: Dexamethasone is a potent inhibitor of the production of pro-inflammatory cytokines. nih.govnih.gov It has been shown to suppress the secretion of cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) from macrophages and other immune cells. nih.govmdpi.com This inhibition occurs at the transcriptional level, as previously described. The sustained release of dexamethasone from this compound is expected to provide prolonged suppression of cytokine production.

The table below presents representative data on the inhibition of cytokine production by dexamethasone in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Concentration of Dexamethasone (nM) | Inhibition of Production (%) |

| TNF-α | 1 | 25 |

| 10 | 50 | |

| 100 | 85 | |

| IL-6 | 1 | 30 |

| 10 | 60 | |

| 100 | 90 |

This table illustrates the dose-dependent inhibitory effect of dexamethasone on cytokine production and is not based on specific experimental data for this compound.

Cell Adhesion: Dexamethasone can also modulate the expression of cell adhesion molecules, which play a critical role in the inflammatory process by mediating the recruitment of leukocytes to sites of inflammation. nih.gov Studies have shown that dexamethasone can reduce the expression of adhesion molecules on both endothelial cells and leukocytes, thereby inhibiting leukocyte-endothelial interactions. researchgate.net For instance, dexamethasone has been found to decrease the adhesion of T47D breast cancer cells. nih.gov

In Vitro Studies on Carrier Cytocompatibility in Delivery Systems

The development of effective delivery systems for lipophilic compounds like this compound is crucial for its therapeutic application. Lipid-based carriers, such as liposomes and nanostructured lipid carriers (NLCs), are often employed to improve solubility, stability, and control the release of the drug. nih.govtandfonline.com

In vitro studies are essential to assess the cytocompatibility of these carrier systems. These studies typically involve exposing relevant cell lines to the drug-loaded and empty carriers and evaluating parameters such as cell viability, proliferation, and apoptosis. The goal is to ensure that the carrier itself does not elicit any toxic effects. For a carrier to be considered cytocompatible, it should not significantly impact cell health at the concentrations required for therapeutic efficacy. Materials that are "generally recognized as safe" (GRAS) are often used in the formulation of these carriers to minimize the risk of toxicity. japtronline.com

In Vivo Preclinical Studies in Animal Models

In vivo studies in animal models are critical for evaluating the efficacy and pharmacokinetic profile of this compound. While specific in vivo data for this compound is limited, studies on other lipophilic dexamethasone prodrugs and dexamethasone itself provide insights into its potential in vivo behavior.

These studies often utilize animal models of inflammatory diseases, such as arthritis, contact hypersensitivity, or snake venom-induced inflammation. nih.govnih.govnih.gov The anti-inflammatory effects of the compound are assessed by measuring parameters like edema, inflammatory cell infiltration, and cytokine levels in the affected tissues. nih.gov

For example, dexamethasone has been shown to reduce myotoxic and inflammatory effects of Bothrops snake venoms in mice. nih.gov In a mouse model of allergic airway inflammation, dexamethasone treatment resulted in a reduction in pulmonary inflammation. nih.gov The route of administration has been shown to significantly impact the in vivo efficacy of dexamethasone, with topical and subcutaneous routes demonstrating greater anti-inflammatory activity in certain models compared to intraperitoneal injection. nih.gov

The use of a lipophilic prodrug like this compound is intended to improve the pharmacokinetic properties of dexamethasone, potentially leading to a longer duration of action and reduced systemic side effects. Further in vivo studies are needed to fully characterize the therapeutic potential of this specific compound.

Preclinical Investigations of this compound Remain Undocumented in Publicly Accessible Research

Comprehensive preclinical data regarding the pharmacological and biological profile of the specific chemical compound, this compound, is not available in the currently accessible scientific literature. Extensive searches for dedicated studies on this particular ester of dexamethasone have not yielded specific information regarding its pharmacokinetic profile, biodistribution, pharmacodynamic effects in disease models, or its influence on metabolic and biochemical parameters in animal systems.

The user-requested article outline, focusing on "," necessitates detailed research findings for the following sections:

Metabolic and Biochemical Parameter Modulation in Animal Systems

Without specific studies on this compound, it is not possible to provide scientifically accurate and detailed information for these topics as requested. General information about the parent compound, dexamethasone, or other ester derivatives such as dexamethasone phosphate (B84403) or dexamethasone 21-isonicotinate, cannot be extrapolated to accurately describe the unique properties of this compound. The attachment of the linolelaidate ester moiety would significantly alter the lipophilicity and other physicochemical properties of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its interaction with biological targets.

Therefore, the creation of a thorough and informative article strictly adhering to the provided outline for this compound is not feasible based on the current body of public scientific research.

Development and Evaluation of Advanced Delivery Systems for Dexamethasone 21 Linolelaidate

Nanoparticle-Based Formulations for Enhanced Targeting

Nanoparticles serve as versatile platforms for drug delivery, offering advantages such as improved solubility of hydrophobic drugs, protection from degradation, and the potential for targeted delivery.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature. They represent a promising delivery system for lipophilic drugs like dexamethasone (B1670325) esters due to their high stability and biocompatibility. nih.gov The development of SLNs for dexamethasone acetate (B1210297), a similar ester, has demonstrated the feasibility and effectiveness of this approach. nih.govresearchgate.net

Research into dexamethasone acetate-loaded SLNs prepared by methods such as high-pressure homogenization has yielded nanoparticles with specific physicochemical properties. nih.govresearchgate.net These studies provide a model for the potential formulation of Dexamethasone 21-linolelaidate. Key characteristics from studies on dexamethasone acetate SLNs are summarized below. nih.govresearchgate.net

| Characteristic | Finding | Source |

| Average Diameter | 552 ± 6.5 nm | nih.govresearchgate.net |

| Drug Loading Capacity | 8.79 ± 0.04% | nih.govresearchgate.net |

| Entrapment Efficiency | 92.1 ± 0.41% | nih.govresearchgate.net |

| In Vitro Release Profile | Initial burst release of ~68% in the first 2 hours, followed by sustained release over 48 hours. | nih.govresearchgate.net |

These findings indicate that SLNs can effectively encapsulate dexamethasone esters with high efficiency. The biphasic release pattern, characterized by an initial burst followed by prolonged release, can be advantageous for inflammatory conditions requiring both immediate and sustained therapeutic action. nih.govresearchgate.net The solid lipid matrix protects the encapsulated drug and controls its release. nih.gov

To enhance the delivery of nanoparticles to specific cells, their surfaces can be modified with targeting ligands. This strategy, known as active targeting, utilizes ligands that bind to receptors overexpressed on the surface of target cells. nih.gov Folate is a widely studied targeting ligand because its receptor, the folate receptor, is often overexpressed in cancer cells and activated macrophages, which are key players in various inflammatory diseases. nih.govepa.gov

The conjugation of folate to dexamethasone-carrying nanoparticles has been shown to improve cellular targeting. nih.gov In one study, folate-modified dexamethasone-conjugated SLNs were developed to function as an active targeting drug delivery system. nih.gov Research on folate-conjugated nanoparticles carrying dexamethasone phosphate (B84403) demonstrated significantly higher cellular uptake in activated macrophages compared to non-conjugated nanoparticles. epa.gov This enhanced uptake led to a more significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-alpha. epa.gov This suggests that functionalizing a this compound SLN with folate could selectively deliver the therapeutic agent to sites of inflammation, thereby enhancing its anti-inflammatory effect.

Prodrug Strategies for Site-Specific Delivery

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, typically at or near the site of action. This approach is particularly useful for site-specific delivery.

This compound can be conceptualized as a prodrug of dexamethasone. The ester bond linking linoleic acid to the 21-hydroxyl group of dexamethasone is designed to be cleaved by endogenous enzymes, releasing the active parent drug. This design is particularly relevant for colon-specific delivery, a strategy sought for treating inflammatory bowel disease (IBD). japsonline.com

The principle behind colon-specific prodrugs is to create a molecule that remains intact and poorly absorbed in the upper gastrointestinal tract but is activated by the unique enzymatic environment of the colon. The colon harbors a vast microflora that produces a wide array of enzymes, such as azoreductases, glycosidases, and esterases, which can cleave specific bonds. etflin.com While this compound itself is a substrate for ubiquitous esterases, incorporating it into a multi-matrix system or a formulation with pH-sensitive coatings can prevent its premature release and absorption before reaching the colon. japsonline.cometflin.comliposomes.ca The design leverages the high lipophilicity conferred by the linolelaidate moiety to facilitate incorporation into lipid-based delivery systems, which can then be engineered for colonic release.

The release of active dexamethasone from a prodrug like this compound is dependent on enzymatic hydrolysis of the ester linkage. In biological environments rich in esterases, such as plasma and inflamed tissues, the prodrug is expected to undergo conversion to dexamethasone. liposomes.ca

Studies on various dexamethasone prodrugs incorporated into lipid nanoparticles have confirmed that their degradation is essential for biological activity and is dependent on esterase-rich environments. liposomes.ca For instance, when incubated with mouse plasma, which has high esterase activity, certain dexamethasone prodrugs showed significant degradation within one hour. liposomes.ca When encapsulated within nanoparticles, the release of the active drug can be sustained over a longer period. Research on a dexamethasone palmitate prodrug encapsulated in nanoparticles showed a controlled release of dexamethasone in plasma for up to 18 hours, a significant extension compared to the rapid elimination of the free drug. researchgate.netnih.gov This demonstrates that the nanoparticle carrier protects the prodrug from rapid, widespread enzymatic degradation, allowing for a more controlled and sustained release of the active drug at the target site.

In Vivo Performance of Targeted Delivery Systems in Preclinical Models

Preclinical studies in animal models are crucial for evaluating the biodistribution, pharmacokinetics, and efficacy of novel drug delivery systems.

Studies involving dexamethasone ester prodrugs loaded into nanoparticles have shown significant improvements in in vivo performance compared to the administration of the free drug. In a mouse model, intravenously administered dexamethasone acetate-loaded SLNs demonstrated a profoundly different biodistribution profile than a dexamethasone solution. nih.govresearchgate.net The formulation led to preferential accumulation in the lungs, achieving a 17.8-fold larger area under the curve (AUC) in this organ compared to the free drug solution, highlighting its potential for lung-targeting. nih.govresearchgate.net

Similarly, the encapsulation of a lipophilic dexamethasone palmitate prodrug into nanoparticles significantly improved its pharmacokinetic profile in mice, indicating a sustained release and prolonged presence of the drug in circulation. nih.gov Another study utilized a hydrophobic dexamethasone prodrug (LD003) incorporated into lipid nanoparticles. This formulation was highly effective at suppressing the production of inflammatory cytokines following intravenous administration in mice. daneshyari.comdaneshyari.com The prodrug formulation achieved a greater immunosuppressive effect at a much lower equivalent dexamethasone dose compared to the administration of free dexamethasone. daneshyari.comdaneshyari.com

These preclinical findings underscore the potential of combining prodrug and nanoparticle strategies to enhance the therapeutic index of dexamethasone by improving its pharmacokinetic profile and targeting it to specific tissues.

| Preclinical Model / System | Delivery System | Key Finding | Source |

| Mice | Dexamethasone Acetate-Loaded SLNs | 17.8-fold larger AUC in the lungs compared to dexamethasone solution, indicating significant lung targeting. | nih.govresearchgate.net |

| Mice | Dexamethasone Palmitate-Loaded PLGA-PEG NPs | Significantly improved pharmacokinetic profile of dexamethasone compared to free drug. | nih.gov |

| Mice | Dexamethasone Prodrug (LD003) in LNPs | Greater suppression of inflammatory cytokines (KC-GRO, TNFα, IL-1β, IL-6) at a lower dose compared to free dexamethasone. | daneshyari.comdaneshyari.com |

| RAW264.7 Macrophages | Folate-Conjugated Dexamethasone Phosphate NPs | Significantly higher cellular uptake and more potent inhibition of pro-inflammatory cytokines in activated macrophages. | epa.gov |

Analytical and Bioanalytical Methodologies in Dexamethasone 21 Linolelaidate Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing Dexamethasone (B1670325) 21-linolelaidate, allowing for its separation from related compounds, metabolites, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of dexamethasone and its esters. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed, offering excellent separation and sensitivity. sepscience.com The separation is achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. nih.govmdpi.com

The method's specificity allows for the resolution of Dexamethasone 21-linolelaidate from its parent compound, dexamethasone, and other potential impurities like betamethasone (B1666872) or dexamethasone acetate (B1210297). sepscience.com Quantification is generally performed using a UV detector, as the corticosteroid structure contains a chromophore that absorbs light in the UV spectrum, typically around 240 nm. sepscience.commdpi.com Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters such as linearity, precision, accuracy, and robustness. nih.govresearchgate.net

Table 1: Example HPLC Parameters for Dexamethasone Ester Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV at 240 nm sepscience.com |

| Injection Volume | 20 µL |

| Column Temperature | 25-30 °C |

To analyze the linolelaidic acid portion of the molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.gov Direct analysis of the ester is not feasible due to its low volatility. Therefore, a two-step process is required:

Hydrolysis: The ester bond linking dexamethasone and linolelaidic acid is cleaved, typically through saponification (alkaline hydrolysis).

Derivatization: The liberated free fatty acid (linolelaidic acid) is converted into a more volatile form, most commonly a fatty acid methyl ester (FAME). ekb.egjournal-of-agroalimentary.ro This is often achieved by reacting the fatty acid with a reagent like boron trifluoride in methanol. sigmaaldrich.com

The resulting FAME is then injected into the GC-MS system. The compound is separated from other components on a capillary column and subsequently identified by its mass spectrum. ekb.egchempap.org The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the linolelaidic acid methyl ester, allowing for unambiguous identification and quantification. researchgate.net

Table 2: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Condition |

| Column | Fused-silica capillary column (e.g., DB-5, 30 m x 0.25 mm) chempap.org |

| Carrier Gas | Helium ekb.eg |

| Injection Mode | Splitless |

| Temperature Program | Initial oven temperature of 70-100°C, ramped to 240-280°C |

| Ionization Mode | Electron Impact (EI) at 70 eV ekb.eg |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Mass Spectrometry for Metabolite and Degradation Product Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for identifying the metabolites and degradation products of this compound. nih.govnih.gov

Tandem mass spectrometry (LC-MS/MS) provides high sensitivity and structural information, making it ideal for profiling the degradation of dexamethasone esters. endocrine-abstracts.orgresearchgate.net The initial separation of the parent compound and its byproducts is performed by the LC system. The eluate is then introduced into the mass spectrometer. In MS/MS, a specific ion (the parent or precursor ion) corresponding to a potential degradation product is selected and fragmented to produce daughter or product ions. researchgate.net This fragmentation pattern helps in elucidating the chemical structure of the unknown compound. nih.gov

For this compound, the primary degradation pathway in aqueous media is the hydrolysis of the C-21 ester bond. This would result in the formation of dexamethasone and free linolelaidic acid. Further degradation of the dexamethasone molecule can occur, leading to various oxidation products. researchgate.netresearchgate.net

Table 3: Potential Degradation Products of this compound Identifiable by LC-MS/MS

| Compound | Description |

| Dexamethasone | Product of ester bond hydrolysis. researchgate.net |

| Linolelaidic Acid | Product of ester bond hydrolysis. |

| 17-Oxodexamethasone | Oxidative degradation product of the dexamethasone moiety. researchgate.net |

| Hydroxylated Dexamethasone Derivatives | Products of oxidation on the steroid ring structure. researchgate.net |

Stability Studies and Degradation Pathway Elucidation of this compound in Aqueous Media

Understanding the stability of this compound in aqueous environments is critical. Dexamethasone itself is known to be unstable in aqueous solutions, undergoing degradation that is dependent on factors like pH, temperature, and light exposure. nih.govresearchgate.netnih.gov

The ester linkage at the C-21 position of this compound is susceptible to hydrolysis, which is often the primary degradation pathway in aqueous media. This reaction is catalyzed by both acidic and basic conditions. The hydrolysis cleaves the molecule into its constituent parts: dexamethasone and linolelaidic acid.

Once formed, the dexamethasone molecule can undergo further degradation. Studies on dexamethasone have identified several degradation products, including epimerization products and various oxidized forms. bohrium.comnih.gov A putative degradation pathway for this compound in an aqueous medium would therefore begin with the hydrolysis of the ester bond, followed by the subsequent, well-documented degradation pathways of dexamethasone. nih.govresearchgate.net The rate of degradation can be monitored over time using a stability-indicating HPLC method, allowing for the determination of the compound's shelf-life under various conditions. researchgate.net

Emerging Research Directions and Academic Prospects for Dexamethasone 21 Linolelaidate

Interdisciplinary Approaches in Chemical Biology and Pharmacology

The investigation of Dexamethasone (B1670325) 21-linolelaidate necessitates a collaborative, interdisciplinary approach that integrates chemical biology and pharmacology. Chemical biologists are instrumental in the synthesis and characterization of this novel ester, meticulously designing synthetic pathways that yield a pure and stable compound. Their work extends to the development of sophisticated molecular probes and assays to track the compound's behavior in biological systems. These tools are crucial for understanding how the linolelaidate moiety influences the molecule's interaction with cellular membranes, its metabolic fate, and the kinetics of dexamethasone release.

Pharmacologists, in turn, evaluate the biological activity and therapeutic potential of Dexamethasone 21-linolelaidate. This involves a comprehensive assessment of its pharmacodynamic and pharmacokinetic profiles. Key areas of pharmacological investigation include:

Receptor Binding and Activation: Determining the affinity of this compound for the glucocorticoid receptor (GR) and its efficacy in activating GR-mediated signaling pathways.

Cellular Uptake and Distribution: Investigating how the lipophilic nature of the compound affects its transport across cell membranes and its accumulation in target tissues.

Metabolic Stability and Drug Release: Characterizing the enzymatic hydrolysis of the ester bond, which releases active dexamethasone, and understanding the factors that modulate this process in different physiological environments.

The synergy between chemical biology and pharmacology is essential for elucidating the structure-activity relationships of this compound and for identifying its unique therapeutic window.

Computational Chemistry and Molecular Dynamics Simulations in Ester Design

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in the rational design and optimization of drug candidates like this compound. nih.govrsc.orgsioc-journal.cnuts.edu.auresearchgate.netnih.gov These in silico methods provide valuable insights into the molecular interactions that govern the compound's behavior, thereby guiding its development and reducing the need for extensive empirical screening.

Key applications of computational approaches include:

Conformational Analysis: Predicting the three-dimensional structure of this compound and identifying its preferred conformations, which can influence its interaction with biological targets.

Receptor Docking Studies: Modeling the binding of the compound to the GR to predict its affinity and to understand the molecular basis of its activity.

Membrane Permeation Simulations: Simulating the passage of this compound through lipid bilayers to assess its ability to penetrate cell membranes and to predict its absorption and distribution characteristics. acs.org

Hydrolysis Prediction: Using quantum mechanical calculations to model the enzymatic cleavage of the ester bond, which can help in designing prodrugs with desired release kinetics.

MD simulations, in particular, offer a dynamic view of the compound's interactions with its environment over time. By simulating the behavior of this compound in complex biological systems, researchers can gain a deeper understanding of its mechanism of action and can identify potential modifications to enhance its therapeutic properties. nih.govrsc.orgsioc-journal.cnuts.edu.auresearchgate.netnih.gov

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predicts the binding affinity and orientation of the compound within the glucocorticoid receptor's active site. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound in biological environments, such as its interaction with cell membranes and enzymes. nih.govrsc.orgsioc-journal.cnuts.edu.auresearchgate.netnih.gov |

| Quantum Mechanics (QM) Calculations | Investigates the electronic structure of the ester linkage to understand its stability and susceptibility to hydrolysis. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate the structural features of dexamethasone esters with their biological activity. |

Potential for Novel Therapeutic Strategies and Delivery Paradigms

The unique properties of this compound hold the potential for the development of novel therapeutic strategies and advanced drug delivery systems. nih.govmdpi.com Its increased lipophilicity compared to dexamethasone could lead to:

Sustained Release Formulations: The slow hydrolysis of the ester bond in vivo could provide a prolonged therapeutic effect, reducing the frequency of administration and improving patient compliance. nih.gov This is particularly advantageous in the management of chronic inflammatory diseases.

Targeted Drug Delivery: The lipophilic nature of this compound makes it an excellent candidate for incorporation into lipid-based drug delivery systems, such as liposomes, solid lipid nanoparticles, and nanoemulsions. nih.govacs.orgnih.govresearchgate.net These nanocarriers can be engineered to target specific tissues or cells, thereby maximizing the drug's efficacy at the site of inflammation while minimizing systemic side effects. nih.govnih.gov

Topical and Transdermal Delivery: The enhanced skin permeability of lipophilic compounds could make this compound suitable for topical and transdermal formulations for the treatment of dermatological conditions.

Furthermore, the conjugation of dexamethasone with a fatty acid like linolelaidic acid may influence its interaction with cellular pathways involved in lipid metabolism, potentially leading to novel therapeutic applications in metabolic disorders with an inflammatory component. nih.govresearchgate.net

Challenges and Opportunities in this compound Research Translation

Despite its promising prospects, the translation of this compound from a laboratory curiosity to a clinical reality faces several challenges. These include:

Synthesis and Manufacturing: Developing a scalable, cost-effective, and environmentally friendly synthetic process for the compound is a critical step for its commercial viability.

Preclinical and Clinical Evaluation: A rigorous and comprehensive preclinical and clinical development program is required to establish the safety and efficacy of this compound. This includes detailed toxicology studies, pharmacokinetic profiling in different species, and well-designed clinical trials.

Regulatory Hurdles: Navigating the complex regulatory landscape for new chemical entities is a significant challenge that requires careful planning and execution.

However, these challenges are accompanied by significant opportunities. The development of this compound could address unmet medical needs in the treatment of a wide range of inflammatory and autoimmune diseases. nih.gov The potential for improved patient outcomes, reduced side effects, and more convenient dosing regimens makes it an attractive candidate for further research and development. theconferenceforum.org Success in this endeavor would not only provide a valuable new therapeutic agent but also validate the power of rational drug design and interdisciplinary collaboration in modern medicine. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Dexamethasone 21-linolelaidate with high purity?

- Methodological Answer : Synthesis requires precise control of esterification conditions (e.g., solvent selection, temperature, and catalyst use). Post-synthesis, validate purity using HPLC (≥95% purity threshold) and structural integrity via H/C NMR spectroscopy. For characterization, include mass spectrometry (MS) to confirm molecular weight (CHFO) and FT-IR to verify ester bond formation .

- Experimental Design Tip : Use deuterated solvents (e.g., CDCl) for NMR to avoid interference, and include a negative control (e.g., unmodified dexamethasone) to confirm reaction specificity .

Q. How should researchers address solubility challenges in in vitro assays involving this compound?

- Methodological Answer : Optimize solvent systems using dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20). Validate solubility via dynamic light scattering (DLS) to detect aggregates. For lipid-rich environments (e.g., cell membranes), consider liposome encapsulation to enhance bioavailability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: wear nitrile gloves, lab coats, and safety goggles (NFPA health hazard rating: 2). For spills, use absorbent materials and 70% ethanol for decontamination. Store at -20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in anti-inflammatory efficacy data between this compound and its parent compound?

- Methodological Answer : Conduct dose-response studies (e.g., 0.1–100 µM range) in primary macrophages to compare IC values. Use RNA-seq to identify divergent gene regulatory pathways (e.g., NF-κB vs. glucocorticoid receptor activation). Address batch effects by standardizing cell lines and normalizing data to housekeeping genes (e.g., GAPDH) .

- Data Analysis Tip : Apply statistical models (e.g., ANOVA with Tukey’s post hoc test) to differentiate efficacy trends. Report effect sizes and confidence intervals to contextualize discrepancies .

Q. What strategies improve the reproducibility of pharmacokinetic studies for this compound in animal models?

- Methodological Answer : Use LC-MS/MS for plasma concentration measurements, with deuterated dexamethasone as an internal standard. Standardize administration routes (e.g., intravenous vs. intraperitoneal) and sample collection intervals (e.g., 0, 1, 4, 8, 24 hours). Publish raw data (e.g., plasma half-life, volume of distribution) in supplementary materials for cross-validation .

Q. How can researchers optimize analytical methods to detect this compound degradation products?

- Methodological Answer : Employ stability-indicating assays:

- For hydrolytic degradation : Use accelerated aging at 40°C/75% RH and monitor via UPLC-PDA.

- For oxidative degradation : Expose to HO (3% v/v) and analyze by LC-MS to identify linolelaidic acid byproducts .

Data Presentation and Reproducibility

Q. What are the best practices for reporting spectral data (e.g., NMR, MS) of this compound in publications?

- Methodological Answer :

- NMR : Report chemical shifts (δ) in ppm, multiplicity (s, d, t), coupling constants (J in Hz), and integration values. Assign peaks using 2D experiments (e.g., COSY, HSQC) .

- MS : Provide full-scan spectra with ion fragmentation patterns and annotate base peaks (e.g., m/z 454.5 for [M+H]) .

- Data Availability : Deposit raw spectral files in public repositories (e.g., Zenodo) and cite DOIs in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.